molecular formula C10H9ClN2S B2750256 5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole CAS No. 525574-77-0

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole

Cat. No.: B2750256
CAS No.: 525574-77-0
M. Wt: 224.71
InChI Key: KAOYEQUVEHTGKI-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and a 3-methyl-benzyl group at the 3rd position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, proteases, and other regulatory proteins. The thiadiazole ring’s ability to form hydrogen bonds and interact with various functional groups is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1,2,4-thiadiazole: Lacks the benzyl group, making it less bulky and potentially less selective in its interactions.

    3-Benzyl-1,2,4-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    5-Methyl-3-(3-methyl-benzyl)-[1,2,4]thiadiazole: Substitution of chlorine with a methyl group, altering its electronic properties and reactivity.

Uniqueness

5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole is unique due to the combination of the chlorine atom and the 3-methyl-benzyl group. This combination provides a balance of steric and electronic effects, enhancing its reactivity and selectivity in various applications. The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-chloro-3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-3-2-4-8(5-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOYEQUVEHTGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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